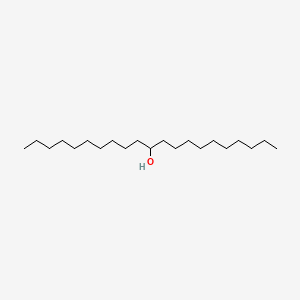

11-Heneicosanol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Heneicosanol can be synthesized through the Grignard reaction, where 1-bromodecane reacts with undecanal in the presence of magnesium to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as plant waxes. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 11-Heneicosanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: Henicosanal (aldehyde) or henicosanoic acid (carboxylic acid).

Reduction: Henicosane (alkane).

Substitution: Various substituted henicosyl derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that 11-Heneicosanol may exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that treatment with this compound led to increased apoptotic characteristics in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Case Study : In a controlled experiment, MCF-7 cells treated with this compound showed significant reductions in cell viability compared to untreated controls. The study highlighted the compound's ability to disrupt cellular proliferation pathways, making it a candidate for further investigation in cancer therapy.

-

Antimicrobial Properties

- Application : this compound has shown antimicrobial activity against various pathogens. Its long-chain structure is believed to enhance its interaction with microbial membranes, leading to cell lysis.

- Research Findings : A study reported that extracts containing this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents .

Biochemical Applications

-

Cell Membrane Studies

- Role in Membrane Dynamics : Due to its amphiphilic nature, this compound can be utilized in studies focusing on membrane fluidity and permeability. It serves as a model compound for understanding lipid bilayer interactions.

- Experimental Insights : Researchers have employed this compound in membrane model systems to investigate how long-chain alcohols affect membrane stability and protein interactions.

-

Biodegradation Studies

- Environmental Impact : Studies have assessed the biodegradability of long-chain fatty alcohols like this compound in aquatic environments. Its low water solubility suggests a slow degradation rate but also indicates potential for bioaccumulation.

- Findings : Research indicates that microbial communities can adapt to utilize this compound as a carbon source, highlighting its role in bioremediation processes .

Material Science Applications

-

Surfactants and Emulsifiers

- Industrial Use : this compound is investigated as a potential surfactant due to its ability to lower surface tension between immiscible liquids. This property is valuable in formulations for cosmetics and pharmaceuticals.

- Performance Metrics : Comparative studies show that formulations containing this compound perform well against traditional surfactants regarding stability and emulsification efficiency.

-

Polymer Science

- Incorporation into Polymers : The compound's hydrophobic characteristics make it suitable for enhancing the properties of polymer matrices. It can improve flexibility and thermal stability when incorporated into polymer blends.

- Research Outcomes : Experimental data reveal that polymers modified with this compound exhibit improved mechanical properties compared to unmodified counterparts.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Pharmacology | Anticancer agent | Induces apoptosis in cancer cells |

| Antimicrobial agent | Effective against Staphylococcus aureus | |

| Biochemistry | Membrane dynamics | Influences membrane fluidity |

| Biodegradation studies | Microbial adaptation observed | |

| Material Science | Surfactants | Lowers surface tension effectively |

| Polymer modification | Enhances mechanical properties |

Mechanism of Action

The mechanism of action of 11-Heneicosanol involves its interaction with cell membranes, where it integrates into the lipid bilayer and affects membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . Additionally, it may exert lipid-lowering effects by modulating the activity of enzymes involved in lipid metabolism .

Comparison with Similar Compounds

1-Heneicosanol: Similar in structure but differs in the position of the hydroxyl group.

1-Docosanol: Another long-chain alcohol with one additional carbon atom.

1-Eicosanol: A long-chain alcohol with one fewer carbon atom.

Uniqueness: 11-Heneicosanol is unique due to its specific position of the hydroxyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Biological Activity

11-Heneicosanol, a long-chain fatty alcohol with the molecular formula C21H44O, has garnered attention for its diverse biological activities. This compound is primarily isolated from natural sources, such as plants in the Senecio genus. Research has demonstrated its antimicrobial, antifungal, and potential therapeutic properties, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic carbon chain with a hydroxyl group (-OH) at the 11th carbon. This unique structure contributes to its biological activity by influencing its interaction with cellular membranes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Notably, a study published in The Pharmaceutical and Chemical Journal found that this compound exhibited significant antimicrobial activity against various microorganisms, including:

- Gram-positive bacteria : Staphylococcus aureus (MIC = 250 µg/ml)

- Gram-negative bacteria : Pseudomonas aeruginosa (MIC = 250 µg/ml)

- Fungi : Candida albicans and Candida krusei (MIC = 250 µg/ml)

The study also reported that the compound effectively inhibited the germination of Botrytis cinerea, a phytopathogenic fungus, with an IC50 value of 80 µg/ml .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/ml |

| Pseudomonas aeruginosa | 250 µg/ml |

| Candida albicans | 250 µg/ml |

| Candida krusei | 250 µg/ml |

| Botrytis cinerea (IC50) | 80 µg/ml |

The antimicrobial efficacy of this compound is attributed to its ability to disrupt cellular membranes. The presence of a polar hydroxyl group may enhance its interaction with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in the context of antibiotic resistance, as compounds that target membrane integrity may provide alternative therapeutic avenues .

Case Studies

- Isolation from Senecio coluhuapiensis : In a study focusing on Senecio coluhuapiensis, researchers isolated this compound and assessed its biological activity. The results indicated that this compound not only showed significant antimicrobial properties but also had potential applications in agricultural settings as a natural fungicide .

- Comparative Analysis with Other Fatty Alcohols : A comparative study highlighted that while other fatty alcohols exhibited varying degrees of antimicrobial activity, this compound consistently demonstrated higher efficacy against both bacterial and fungal strains. This positions it as a promising candidate for further development in pharmaceutical formulations .

Additional Biological Activities

Beyond its antimicrobial properties, preliminary research suggests that this compound may possess antioxidant and anti-inflammatory activities. These effects are hypothesized to be linked to its ability to scavenge free radicals and modulate inflammatory pathways, although more extensive studies are required to substantiate these claims .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 11-Heneicosanol, and how can researchers ensure reproducibility?

- Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or ester hydrolysis, followed by purification via column chromatography. Characterization requires GC-MS for purity assessment, NMR (¹H and ¹³C) for structural confirmation, and DSC for melting point determination. To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) in detail and cross-validate spectral data with literature . For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess this compound’s physicochemical properties under varying conditions?

- Answer : Use a controlled factorial design to isolate variables (e.g., temperature, solvent polarity). For solubility studies, employ the shake-flask method with HPLC quantification. Thermodynamic properties (e.g., partition coefficients) require phase-separation experiments and computational modeling (e.g., COSMO-RS). Always include triplicate measurements and statistical validation (e.g., ANOVA) .

Q. What are the best practices for documenting and archiving experimental data on this compound?

- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw spectral data (NMR, IR) should be deposited in repositories like Zenodo or ChemRxiv. Tabulate processed data (e.g., melting points, yields) with metadata (instrument settings, calibration dates). Use version-control tools (e.g., Git) for protocol tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

- Answer : Conduct meta-analysis of published datasets to identify outliers. Replicate experiments under standardized conditions (e.g., ISO guidelines) and compare results. Use multivariate analysis (e.g., PCA) to detect systematic biases (e.g., impurities, calibration errors). Cross-reference synthetic routes—differences in precursor purity or isolation methods often explain discrepancies .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s interactions in lipid bilayer systems?

- Answer : Solid-state NMR can elucidate molecular packing and phase behavior. Langmuir-Blodgett trough experiments quantify monolayer stability and thermodynamic parameters. Pair with molecular dynamics simulations (e.g., GROMACS) to model insertion dynamics. For real-time interaction analysis, use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) .

Q. How should researchers address ethical and safety challenges when studying this compound’s biological effects?

- Answer : Follow OECD guidelines for in vitro toxicity assays (e.g., Ames test, cytotoxicity screens). For in vivo studies, obtain ethics approval (e.g., IACUC) and adhere to the 3Rs principle (Replacement, Reduction, Refinement). Mitigate inhalation risks via fume hoods and PPE (gloves, goggles) as per SDS guidelines .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate with bootstrap resampling to estimate confidence intervals. For multi-parametric datasets (e.g., gene expression), apply machine learning (random forests, neural networks) to identify predictive biomarkers .

Q. How can researchers optimize protocols for isolating trace impurities in this compound samples?

- Answer : Combine preparative HPLC with tandem mass spectrometry (LC-MS/MS) for impurity profiling. Use design of experiments (DoE) to optimize gradient elution parameters. Validate limits of detection (LOD) via spike-recovery assays. For chiral impurities, employ chiral stationary phases or derivatization .

Q. Data Management & Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary materials versus the main manuscript?

- Answer : Main text should include critical datasets (e.g., novel synthetic routes, key biological activity). Supplementary materials house raw spectra, computational input files, and extended tabular data. Ensure cross-referencing via hyperlinks and adhere to journal-specific formatting (e.g., Beilstein’s 5-compound limit for main text) .

Q. How can researchers leverage existing datasets on this compound to formulate novel hypotheses?

Properties

IUPAC Name |

henicosan-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNCKKYOXRHQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187470 | |

| Record name | Henicosan-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-26-8 | |

| Record name | 11-Heneicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Henicosan-11-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Heneicosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Henicosan-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosan-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.